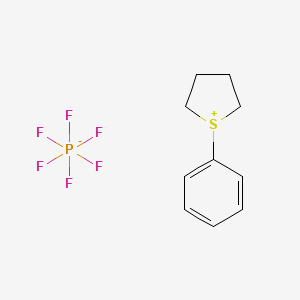

phenyltetramethylenesulfonium hexafluorophosphate

Description

Properties

IUPAC Name |

1-phenylthiolan-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13S.F6P/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-7(2,3,4,5)6/h1-3,6-7H,4-5,8-9H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBXYJIIZVQTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[S+](C1)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380067 | |

| Record name | 1-Phenylthiolan-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82135-88-4 | |

| Record name | 1-Phenylthiolan-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of phenyltetramethylenesulfonium hexafluorophosphate

An In-depth Technical Guide to the Synthesis and Characterization of Phenyltetramethylenesulfonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Sulfonium Salts

Sulfonium salts have emerged as versatile reagents and intermediates in modern organic synthesis.[1][2] Their intrinsic thermal stability and diverse reactivity have led to their application in a wide array of chemical transformations, including their use as precursors to sulfur ylides for the formation of carbon-carbon bonds. This compound, a cyclic sulfonium salt, represents a compound of interest due to its potential applications in areas such as photoinitiated polymerization and as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization.

Part 1: Synthesis of this compound

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through the S-arylation of a suitable thioether. In this case, tetrahydrothiophene serves as the cyclic thioether precursor. The key challenge lies in the introduction of the phenyl group onto the sulfur atom. A highly effective and increasingly popular method for the arylation of heteroatoms is the use of diaryliodonium salts.[3] These reagents are generally stable, easy to handle, and react under relatively mild conditions.

The proposed synthesis, therefore, involves the direct reaction of tetrahydrothiophene with diphenyliodonium hexafluorophosphate. This approach is advantageous as the hexafluorophosphate anion is non-nucleophilic and is directly incorporated as the counter-ion of the sulfonium salt, avoiding the need for a separate anion exchange step.

Experimental Workflow for Synthesis

Sources

An In-depth Technical Guide to the Solubility and Stability of Phenyltetramethylenesulfonium Hexafluorophosphate

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of phenyltetramethylenesulfonium hexafluorophosphate, a cationic photoinitiator of significant interest in drug development, advanced materials, and polymer chemistry. While specific quantitative data for this compound is sparse in public literature, this document synthesizes foundational chemical principles and data from analogous structures to provide a robust predictive framework for its behavior. We will explore the distinct roles of the phenyltetramethylenesulfonium cation and the hexafluorophosphate anion in defining the compound's properties. This guide offers field-proven insights into handling, storage, and experimental design, grounded in an understanding of the underlying chemical mechanisms.

Introduction and Molecular Overview

This compound belongs to the class of sulfonium salt photoacid generators (PAGs). Upon irradiation with ultraviolet (UV) light, it undergoes photolysis to produce a strong Brønsted acid, which can initiate a variety of chemical reactions, most notably cationic polymerization.[1] Its structure consists of two key components:

-

The Phenyltetramethylenesulfonium Cation: A five-membered tetrahydrothiophene ring with a phenyl group attached to the positively charged sulfur atom. This organic cation is the photoactive component and significantly influences the salt's solubility in organic media and its light-absorbing properties.

-

The Hexafluorophosphate (PF₆⁻) Anion: A non-coordinating, inorganic anion known for imparting thermal stability and specific solubility characteristics to its salts.[2]

Understanding the interplay between these two ions is critical for predicting the compound's behavior in various experimental and manufacturing settings.

Solubility Profile

The solubility of an ionic salt is governed by the lattice energy of its crystal structure and the solvation energies of its constituent ions in a given solvent. For this compound, the large, asymmetric organic cation and the weakly coordinating hexafluorophosphate anion result in a relatively low lattice energy, predisposing it to dissolution in compatible solvents.

Principles of Solubility

The general solubility of hexafluorophosphate salts is well-established: they are typically soluble in polar organic solvents and have low solubility in aqueous or nonpolar media.[2][3] This is a direct consequence of the anion's properties. The large size and charge delocalization of the PF₆⁻ anion make it a "soft" anion, which interacts favorably with polar aprotic solvents that have significant dipole moments but lack acidic protons.

The bulky and organic nature of the phenyltetramethylenesulfonium cation further enhances solubility in organic systems, particularly those that can engage in van der Waals interactions and accommodate its non-polar phenyl and aliphatic components.

Predicted Solubility in Common Laboratory Solvents

Based on the principles discussed, the following table summarizes the expected solubility profile. It is crucial to note that these are predictions based on analogous compounds, and empirical verification is always recommended.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | High | The hexafluorophosphate anion is well-solvated by these solvents.[4] The organic cation is also compatible, leading to favorable dissolution. |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | While polar, these solvents have strong hydrogen-bonding networks. The energy required to disrupt this network to solvate the large, non-coordinating ions is often unfavorable, leading to low solubility.[3] |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Insoluble | These solvents lack the polarity needed to overcome the ionic lattice energy of the salt. The solvation energy would be insufficient for dissolution. |

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for qualitatively and semi-quantitatively assessing the solubility of the compound.

Objective: To determine the approximate solubility of this compound in a range of solvents at ambient temperature.

Materials:

-

This compound

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Selection of solvents (e.g., Acetonitrile, Acetone, Water, Ethanol, Toluene, Dichloromethane)

Methodology:

-

Preparation: Add a known volume (e.g., 1.0 mL) of the selected solvent to a clean, dry vial equipped with a magnetic stir bar.

-

Initial Addition: Weigh and add a small, known amount (e.g., 1 mg) of the sulfonium salt to the solvent.

-

Equilibration: Cap the vial and stir the mixture vigorously at a constant ambient temperature for 15-20 minutes.

-

Observation: Visually inspect the solution. If all solid has dissolved, proceed to the next step. If solid remains, the compound is sparingly soluble or insoluble at this concentration.

-

Incremental Addition: Continue to add pre-weighed increments of the salt (e.g., 2 mg, 5 mg, 10 mg) to the vial, allowing the mixture to equilibrate and stirring for 15-20 minutes after each addition.

-

Saturation Point: The saturation point is reached when a portion of the added solid fails to dissolve after prolonged stirring.

-

Calculation: Calculate the approximate solubility in mg/mL or g/L based on the total mass of solute dissolved in the known volume of solvent just before the saturation point was reached.

-

Classification:

-

High Solubility: > 100 mg/mL

-

Soluble: 10 - 100 mg/mL

-

Sparingly Soluble: 1 - 10 mg/mL

-

Insoluble: < 1 mg/mL

-

Stability Profile

The stability of this compound must be considered from three perspectives: thermal, hydrolytic, and photolytic. As a photoinitiator, it is designed to be unstable under specific conditions (UV light) while remaining stable during storage and formulation.

Thermal Stability

Sulfonium salts are generally recognized for their good thermal stability.[5] The overall thermal stability is a function of both the cation and the anion.

-

Cation Influence: The C-S bonds in the sulfonium cation are relatively strong, providing a degree of intrinsic thermal stability.

-

Anion Influence: The hexafluorophosphate anion contributes significantly to the salt's stability. However, it has a known thermal decomposition pathway. Pure, dry lithium hexafluorophosphate (LiPF₆), for example, is stable up to approximately 107°C, at which point it begins to dissociate into solid lithium fluoride (LiF) and gaseous phosphorus pentafluoride (PF₅).[2][6]

For organic hexafluorophosphate salts, the decomposition temperature is often higher. For instance, tetrabutylammonium hexafluorophosphate has a melting point of 244-246°C and a decomposition temperature of approximately 388°C.[7] It is reasonable to infer that this compound has a high decomposition temperature, likely well above 200°C, making it suitable for most standard processing conditions that do not involve extreme heat.

Hydrolytic Stability

Hydrolysis is a critical stability concern, primarily for the hexafluorophosphate anion. While generally resistant to hydrolysis, the PF₆⁻ anion can slowly decompose in the presence of water, a reaction that is catalyzed by acid and accelerated by heat.[2]

The hydrolysis proceeds through a series of steps, yielding fluoride, monofluorophosphate, and ultimately phosphate ions.

Reaction: PF₆⁻ + 4 H₂O ⇌ H₂PO₄⁻ + 6 HF

The formation of highly corrosive hydrogen fluoride (HF) is a significant consequence of this decomposition. Therefore, it is imperative to handle and store the compound under anhydrous conditions.

Expert Insight: The cation can influence the rate of hydrolysis. Studies on inorganic hexafluorophosphate salts have shown that the stability in aqueous solutions decreases in the order K⁺ > Na⁺ > Li⁺. This suggests that the nature of the counter-ion plays a role in the stability of the PF₆⁻ anion, although specific data for sulfonium cations is not available. The primary preventative measure remains the strict exclusion of moisture.

Photolytic Stability

As a photoinitiator, the compound is designed to be photolytically unstable. The phenyl group on the sulfonium cation acts as a chromophore, absorbing UV radiation. Upon excitation, the C-S bond undergoes homolytic or heterolytic cleavage.[6] This fragmentation generates a radical cation and, through subsequent reaction with a hydrogen donor (like a solvent molecule), produces a strong Brønsted acid (H⁺PF₆⁻). This photogenerated acid is the active species that initiates cationic polymerization.

The process must be controlled. Unintended exposure to UV light, including ambient laboratory light over long periods, can lead to gradual degradation of the material, reducing its efficacy as an initiator. It should be stored in amber vials or in the dark.

Factors Influencing Stability

The following diagram illustrates the key external factors that can compromise the stability of this compound and the resulting decomposition pathways.

Caption: Key environmental factors affecting the stability of the title compound.

Experimental Protocol for Thermal Stability Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition for this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (Nitrogen or Argon)

-

TGA sample pans (platinum or alumina)

-

Microbalance

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the finely ground sulfonium salt directly into a tared TGA sample pan. Handle the sample in a low-humidity environment (e.g., a glovebox or under a nitrogen blanket) to minimize moisture absorption.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with the inert gas at a high flow rate (e.g., 100 mL/min) for 20-30 minutes to ensure an inert atmosphere.

-

Set the gas flow rate to the desired experimental value (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to an upper limit well beyond the expected decomposition (e.g., 500°C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass occurs (often calculated by the intersection of the baseline tangent and the inflection point tangent of the decomposition step).

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Summary and Recommendations

This compound is a specialized photoinitiator whose handling and application are dictated by the distinct properties of its cation and anion.

-

Solubility: It is expected to be highly soluble in polar aprotic solvents like acetonitrile and acetone, and poorly soluble in water and nonpolar solvents. This allows for its use in a wide range of organic-based formulations.

-

Stability:

-

Thermal: The compound is predicted to be thermally robust, with a decomposition temperature likely exceeding 200°C.

-

Hydrolytic: The compound is sensitive to moisture. Strict anhydrous conditions are required for storage and handling to prevent hydrolysis of the PF₆⁻ anion and the formation of corrosive HF.

-

Photolytic: The compound is sensitive to UV light and should be protected from light sources during storage to maintain its activity as a photoinitiator.

-

For researchers and drug development professionals, adherence to protocols that ensure a dry, inert, and dark environment for storage will maximize the shelf-life and performance of this valuable reagent.

References

-

Title: Novel Cyclic Sulfonium-Based Ionic Liquids: Synthesis, Characterization, and Physicochemical Properties Source: Chemistry – A European Journal URL: [Link]

-

Title: Novel cyclic sulfonium-based ionic liquids: synthesis, characterization, and physicochemical properties Source: PubMed URL: [Link]

-

Title: Base-Promoted Ring-Opening Hydroxylation of Cyclic Sulfonium Salts Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Microfluidic Photocatalytic Ring Expansion of Sulfonium Salts for the Synthesis of Cyclic Sulfides Source: ACS Catalysis URL: [Link]

-

Title: Hexafluorophosphate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6 Source: ResearchGate URL: [Link]

-

Title: Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Electrochemistry and photochemistry of sulphonium salts Source: London Met Repository URL: [Link]

-

Title: Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution Source: PubMed URL: [Link]

-

Title: Hexafluorophosphate – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Thermal Stability of LiPF6 Salt and Li-ion Battery Electrolytes Containing LiPF6 Source: UNT Digital Library URL: [Link]

-

Title: Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination Source: PubMed URL: [Link]

-

Title: Triarylsulfonium hexafluorophosphate salts as photoactivated acidic catalysts for ring-opening polymerisation Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

- 1. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Electrochemistry and photochemistry of sulphonium salts | London Met Repository [repository.londonmet.ac.uk]

- 6. Tetrabutylammonium hexafluorophosphate | 3109-63-5 [amp.chemicalbook.com]

- 7. Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate | 75482-18-7 [chemicalbook.com]

An In-depth Technical Guide to the UV Absorption Spectrum of Phenyltetramethylenesulfonium Hexafluorophosphate

Introduction: The Role of Phenyltetramethylenesulfonium Hexafluorophosphate in Photocatalysis

This compound is a member of the sulfonium salt family, which is of significant interest to researchers and drug development professionals, primarily for its function as a cationic photoinitiator.[1][2] Upon absorption of ultraviolet (UV) radiation, these compounds generate a strong Brønsted acid, which can initiate cationic polymerization of various monomers, a process crucial in applications such as dental composites, coatings, and 3D printing.[3] The efficacy of a photoinitiator is fundamentally linked to its ability to absorb light at the emission wavelengths of the UV source. Therefore, a thorough understanding of the UV absorption spectrum of this compound is paramount for its effective application.

This technical guide provides a comprehensive overview of the principles and a detailed protocol for determining the UV absorption spectrum of this compound. It is designed to equip researchers, scientists, and drug development professionals with the expertise to accurately characterize this and similar photoinitiators.

Chemical Structure and Expected Chromophoric Properties

The chemical structure of this compound (CAS No. 82135-88-4) consists of a phenyl group attached to a tetrahydrothiophene ring, with a positive charge on the sulfur atom, and a hexafluorophosphate anion.

The primary chromophore in this molecule, responsible for its UV absorption, is the phenyl group attached to the sulfonium center. The electronic transitions within the benzene ring, specifically the π → π* transitions, are expected to give rise to strong absorption bands in the UV region. The presence of the sulfur atom and the cyclic alkyl group can influence the position and intensity of these bands. Generally, sulfonium salts exhibit strong absorption in the shorter UV wavelengths, often below 300 nm.[4] The hexafluorophosphate anion is a non-coordinating and chromophorically transparent species, meaning it does not contribute to the UV absorption of the salt.[2]

Principles of UV-Visible Spectroscopy for Photoinitiator Characterization

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. When a molecule absorbs light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals.

For a photoinitiator like this compound, the key parameters obtained from its UV-Vis spectrum are:

-

λmax (Wavelength of Maximum Absorbance): The wavelength at which the compound absorbs the most light. This is a critical parameter for matching the photoinitiator with an appropriate UV light source for efficient initiation.

-

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a specific wavelength. It is a constant for a given substance at a specific wavelength and in a particular solvent.

The relationship between absorbance, concentration, and path length is described by the Beer-Lambert Law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

-

c is the molar concentration of the solute (mol L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

Experimental Protocol for Determining the UV Absorption Spectrum

This section provides a detailed, step-by-step methodology for acquiring the UV absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (CAS No. 82135-88-4)

-

Solvent: Spectrophotometric grade acetonitrile (CH₃CN) is recommended due to its excellent transparency in the UV range (cutoff wavelength ~190 nm) and its ability to dissolve sulfonium salts.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Cuvettes: A pair of matched 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm as glass absorbs UV radiation in this region.

-

Analytical Balance

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a small amount (e.g., 5-10 mg) of this compound using an analytical balance.

-

Quantitatively transfer the weighed solid into a volumetric flask (e.g., 50 mL or 100 mL).

-

Dissolve the compound in a small amount of spectrophotometric grade acetonitrile and then dilute to the mark with the same solvent. This will be your stock solution.

-

-

Preparation of Working Solutions:

-

Perform a series of dilutions of the stock solution to prepare working solutions of different concentrations. It is advisable to prepare at least three different concentrations to verify the Beer-Lambert law. The ideal absorbance range for accurate measurements is between 0.2 and 0.8.

-

-

Instrument Setup and Baseline Correction:

-

Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Set the desired wavelength range for scanning, for instance, from 200 nm to 400 nm.

-

Fill both the sample and reference cuvettes with the spectrophotometric grade acetonitrile.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline correction. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette back into the sample holder.

-

Run the spectral scan.

-

Repeat this process for all the prepared working solutions, moving from the most dilute to the most concentrated.

-

Data Analysis and Interpretation

-

Spectral Plot: Plot the absorbance versus wavelength for each concentration. The resulting graph is the UV absorption spectrum.

-

Determination of λmax: From the spectral plot, identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

Calculation of Molar Absorptivity (ε):

-

Using the absorbance value at λmax for each concentration, calculate the molar absorptivity using the Beer-Lambert Law (ε = A / cl).

-

The molar absorptivity should be relatively constant across the different concentrations if the Beer-Lambert law is obeyed.

-

Expected Spectral Characteristics and Data Presentation

Based on the structure of this compound and data from analogous sulfonium salts, the following spectral characteristics are anticipated:

-

A strong absorption band (π → π* transition) is expected in the range of 230-280 nm.

-

A weaker absorption band may be present at longer wavelengths, potentially extending into the near-UV region (>300 nm).

The quantitative data should be summarized in a table for clarity and easy comparison.

| Parameter | Predicted Value |

| λmax | 230 - 280 nm |

| Solvent | Acetonitrile |

| Molar Absorptivity (ε) at λmax | To be determined experimentally |

Conclusion and Significance for Drug Development and Research

A precise characterization of the UV absorption spectrum of this compound is a critical step in its application as a photoinitiator. This guide provides a robust framework for researchers and professionals in drug development and materials science to obtain accurate and reproducible spectral data. By understanding the specific wavelengths at which this compound absorbs light, scientists can optimize photocuring processes, leading to the development of novel materials with enhanced properties. The principles and methodologies outlined herein are broadly applicable to the characterization of other photoactive compounds.

References

-

RadTech International NA. (n.d.). Photoinitiator. Retrieved from [Link]

-

TradingChem. (n.d.). Name: this compound. Retrieved from [Link]

- Sangermano, M., & Razza, N. (2018). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. Polymers, 10(9), 965.

-

Lalevée, J. (2016). UV and visible light cationic photoinitiators - an overview. Advanced Science News. Retrieved from [Link]

-

Sharma, U. K., & Jacob, S. (2014). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]

-

ResearchGate. (2015). what is the best solvent for UV-Vis spectroscopy analysis?. Retrieved from [Link]

-

Polymer Innovation Blog. (2016). UV Curing Part Five: Cationic Photopolymerization. Retrieved from [Link]

-

University of California, Davis. (n.d.). Solvents for Ultraviolet Spectrophotometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information: Donor-acceptor systems of Pt(II) and redox-induced reactivity towards small molecules. Retrieved from [Link]

-

PubChem. (n.d.). N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(7,8-Difluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

ResearchGate. (2024). UV-vis spectra of the N-coordinated (-) and S-coordinated (---) isomers.... Retrieved from [Link]

-

PubMed. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Triphenyl phosphate. Retrieved from [Link]

Sources

- 1. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]

- 2. UV Curing Part Five: Cationic Photopolymerization - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. UV and visible light cationic photoinitiators - an overview - Advanced Science News [advancedsciencenews.com]

- 4. mdpi.com [mdpi.com]

Phenyltetramethylenesulfonium Hexafluorophosphate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of Photoacid Generators in Modern Chemistry

Photoacid generators (PAGs) are a critical class of compounds that, upon exposure to light, release a strong acid.[1] This unique property allows for precise spatiotemporal control over acid-catalyzed reactions, making them indispensable in a variety of advanced applications.[2] Ionic PAGs, such as sulfonium salts, are particularly noteworthy for their high thermal stability and the ability to tailor the generated acid's strength by altering the counter anion.[3] Among these, phenyltetramethylenesulfonium hexafluorophosphate stands out as a versatile and efficient photoinitiator for cationic polymerization, a process with significant implications in fields ranging from microelectronics to drug delivery.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core properties, the mechanism of photoacid generation, key applications, and the experimental protocols necessary for its effective utilization.

Core Properties of this compound

Understanding the fundamental physicochemical properties of a PAG is paramount to its successful application. The defining characteristics of this compound are summarized below.

| Property | Value/Description | Significance in Application |

| Chemical Formula | C10H13F6PS | Influences molecular weight and elemental composition. |

| CAS Number | 82135-88-4[4] | Unique identifier for chemical substance registration. |

| Appearance | Typically a white to off-white crystalline powder. | Indicates purity and aids in material handling. |

| Solubility | Generally soluble in polar organic solvents like acetonitrile and acetone.[5][6] Low solubility in aqueous solutions.[7] | Crucial for formulation in various photocurable resins and reaction media. |

| Thermal Stability | The hexafluorophosphate anion (PF6-) contributes to the salt's overall thermal stability. Pure, dry lithium hexafluorophosphate is stable up to approximately 107°C.[8] However, the organic cation in this compound can influence the overall decomposition temperature. | High thermal stability is essential for preventing premature acid generation during processing and storage of formulations.[9] |

| UV Absorption (λmax) | Sulfonium salts generally exhibit strong absorption in the UV region, typically between 230-320 nm.[10] | Determines the required wavelength of light for efficient photoactivation. |

The Photochemical Engine: Mechanism of Acid Generation

The primary function of this compound is to generate a Brønsted acid upon irradiation. This process is initiated by the absorption of a photon, leading to the electronic excitation of the sulfonium cation.[3] The subsequent steps can proceed through two main pathways: direct photolysis and sensitized photolysis.[2]

Direct Photolysis

In direct photolysis, the sulfonium salt itself absorbs a UV photon, promoting it to an excited singlet state.[11] From this excited state, the molecule undergoes cleavage of a carbon-sulfur (C-S) bond. This cleavage can be either heterolytic or homolytic.[2][11]

-

Heterolytic Cleavage: This pathway involves the direct formation of a phenyl cation and a diarylsulfonium cation radical.[12]

-

Homolytic Cleavage: This pathway results in the formation of an aryl radical and a diarylsulfinium cation radical.[13]

Regardless of the initial cleavage pathway, the resulting reactive intermediates interact with a proton source in the surrounding medium (often a solvent or monomer) to ultimately generate a strong Brønsted acid, HPF6.[9][12]

Caption: Direct photolysis mechanism of a sulfonium salt PAG.

Photosensitization

To extend the utility of sulfonium salt PAGs to longer wavelengths (including the visible light spectrum), photosensitizers can be employed. In this process, a photosensitizer molecule absorbs the light and then transfers the energy to the sulfonium salt, initiating the acid generation cascade. This electron transfer process is a common mechanism for photosensitization.[13]

Applications in Research and Development

The ability to generate a strong acid "on-demand" with light makes this compound a powerful tool in various scientific and industrial applications.

Cationic Photopolymerization

This is a primary application where the photogenerated acid initiates the polymerization of monomers such as epoxides, vinyl ethers, and cyclic ethers.[13] This process is advantageous due to its rapid curing rates, low shrinkage, and insensitivity to oxygen inhibition, which is a common issue in free-radical polymerization.[9][12]

Key Areas of Application:

-

3D Printing and Additive Manufacturing: Enables the layer-by-layer fabrication of complex, high-resolution objects.[14]

-

Coatings and Adhesives: Provides rapid, solvent-free curing for protective coatings and high-strength adhesives.[13]

-

Microelectronics and Photolithography: Used in the formulation of photoresists for the fabrication of integrated circuits and microchips.[2][3]

Drug Development and Delivery

In the pharmaceutical and biomedical fields, the precise control offered by PAGs is being explored for innovative applications:

-

Microfluidics: Fabrication of microfluidic devices for high-throughput screening and diagnostics.

-

Controlled Drug Release: Designing smart materials that release a therapeutic agent in response to a light stimulus.

-

Hydrogel Formation: In-situ formation of hydrogels for tissue engineering and regenerative medicine.

Experimental Protocols

To effectively utilize this compound, a solid understanding of relevant experimental procedures is essential.

Protocol 1: Characterization of Photoreactivity by Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to evaluate the reactivity of a photocurable formulation. It measures the heat flow associated with the polymerization reaction upon UV irradiation.

Methodology:

-

Sample Preparation: Prepare a formulation containing the desired monomer (e.g., an epoxy resin) and a specific concentration of this compound (typically 1-2 mol%).

-

Instrumentation: Utilize a Photo-DSC instrument equipped with a UV light source.

-

Experimental Setup:

-

Accurately weigh 10-15 mg of the formulation into an aluminum DSC pan.

-

Place the pan in the measurement chamber, alongside an empty reference pan.

-

Purge the chamber with an inert gas (e.g., nitrogen) to eliminate oxygen.[14]

-

-

Measurement:

-

Equilibrate the sample at the desired starting temperature.

-

Irradiate the sample with UV light of a specific wavelength and intensity.

-

Record the heat flow as a function of time.

-

-

Data Analysis: The resulting exotherm provides information on the polymerization rate and the total conversion.

Caption: Workflow for Photo-DSC analysis of a PAG formulation.

Protocol 2: Determination of UV-Vis Absorption Spectrum

Understanding the absorption characteristics of the PAG is crucial for selecting an appropriate light source.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile) at a known concentration.[15][16]

-

Instrumentation: Use a UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the prepared solution.

-

Use the pure solvent as a blank reference.

-

Scan the absorbance of the solution over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: The resulting spectrum will show the wavelength(s) of maximum absorbance (λmax), which is critical for efficient photoinitiation.

Conclusion: A Versatile Tool for Light-Induced Chemistry

This compound is a highly efficient and thermally stable photoacid generator with broad applicability in both fundamental research and industrial development. Its ability to initiate cationic polymerization with high precision and control makes it a valuable component in the formulation of advanced materials. For researchers and professionals in drug development, the potential to leverage this PAG for creating novel drug delivery systems and biomedical devices represents an exciting frontier. A thorough understanding of its properties, mechanism, and handling protocols, as outlined in this guide, is the key to unlocking its full potential.

References

-

Dektar, J.L., & Hacker, N.P. (1990). Photochemistry of triarylsulfonium salts. SciTech Connect. Available from: [Link]

- Knapczyk, J.W., & McEwen, W.E. (1969). Photolysis of triarylsulfonium salts in alcohol. Journal of the American Chemical Society.

-

Crivello, J.V. (1984). Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of the triarylsulfonium salts. Available from: [Link]

-

ResearchGate. Photolysis of triarylsulfonium salts. Available from: [Link]

-

MDPI. Single-Component Cationic Photoinitiators. Available from: [Link]

-

reposiTUm. Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography. Available from: [Link]

-

PubMed Central. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems. Available from: [Link]

-

MDPI. Novel Mechanism-Based Descriptors for Extreme Ultraviolet-Induced Photoacid Generation: Key Factors Affecting Extreme Ultraviolet Sensitivity. Available from: [Link]

-

Liu, A., Mo, J., Huang, S., & Zou, J. (2005). Synthesis of (4-phenylthio)phenyl diphenyl sulfonium hexafluorophosphate salt. ResearchGate. Available from: [Link]

-

PNAS. Ultrafast Dynamics and Rearrangement of the EUV Photoacid Generator Phenyl Triflate. Available from: [Link]

-

ResearchGate. Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6. Available from: [Link]

-

ResearchGate. UV absorption spectra of p -MePhSH: vapour phase (blue line) and.... Available from: [Link]

-

RSC Publishing. Mechanisms of acid generation from ionic photoacid generators for extreme ultraviolet and electron beam lithography. Available from: [Link]

-

UNT Digital Library. Thermal Stability of LiPF6 Salt and Li-ion Battery Electrolytes Containing LiPF6. Available from: [Link]

-

Wikipedia. Hexafluorophosphate. Available from: [Link]

-

ResearchGate. UV-vis absorption spectra of complex 1 as hexafluorophosphate salt (in...). Available from: [Link]

-

Taylor & Francis. Hexafluorophosphate – Knowledge and References. Available from: [Link]

-

Wikipedia. Tetrabutylammonium hexafluorophosphate. Available from: [Link]

-

ResearchGate. (PDF) Effect of 1-butyl-3-methylimidazolium hexafluorophosphate as the humectant on the thermal decomposition of nitrocellulose. Available from: [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available from: [Link]

-

NIH. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available from: [Link]

-

SIELC Technologies. UV-Vis Spectrum of p-Toluenesulfonic Acid. Available from: [Link]

Sources

- 1. Photo-Acid Generators (PAGs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. repositum.tuwien.at [repositum.tuwien.at]

- 15. researchgate.net [researchgate.net]

- 16. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Quantum Yield of Phenyltetramethylenesulfonium Hexafluorophosphate

For researchers, scientists, and professionals in drug development and materials science, understanding the efficiency of photochemical reactions is paramount. In the realm of photolithography, 3D printing, and cationic polymerization, Photoacid Generators (PAGs) are critical components. Among these, sulfonium salts such as phenyltetramethylenesulfonium hexafluorophosphate play a pivotal role. This guide provides a comprehensive exploration of the quantum yield of this specific photoacid generator, delving into the core principles of its function, the methodologies for its determination, and the factors that govern its efficiency.

Introduction: The Significance of Quantum Yield in Photoacid Generation

Photoacid generators are compounds that, upon exposure to light, produce a strong acid. This photogenerated acid then acts as a catalyst for a variety of chemical reactions, such as the deprotection of polymer side chains in photoresists or the initiation of cationic polymerization. The efficiency of this acid production is quantified by the quantum yield (Φ), which is defined as the number of molecules of acid generated per photon absorbed.

For this compound, a high quantum yield is desirable as it translates to higher sensitivity and faster processing times in its applications. A lower quantum yield, conversely, would necessitate higher exposure doses, potentially leading to unwanted side reactions or degradation of materials. Therefore, a thorough understanding and precise measurement of the quantum yield are crucial for optimizing processes that rely on this photoacid generator.

Photochemical Mechanism of this compound

Upon absorption of a photon, the phenyltetramethylenesulfonium cation is promoted to an excited singlet state. From this excited state, the primary photochemical process is the homolytic cleavage of a carbon-sulfur bond, generating a radical cation and a radical. Subsequent reactions of these highly reactive intermediates with species present in the medium, such as solvent molecules or the polymer matrix, lead to the formation of a Brønsted acid (in this case, hexafluorophosphoric acid, HPF₆).

The overall process can be summarized as follows:

-

Photoexcitation: The sulfonium salt absorbs a photon, leading to an excited state.

-

Bond Cleavage: The excited cation undergoes C-S bond scission.

-

Hydrogen Abstraction: The generated radical species abstract hydrogen atoms from the surrounding environment.

-

Proton Release: The resulting cationic species releases a proton, forming the strong acid.

The efficiency of each of these steps contributes to the overall quantum yield of acid generation.

Caption: Photochemical reaction pathway of a sulfonium salt PAG.

Experimental Determination of Quantum Yield

Several methods can be employed to determine the quantum yield of photoacid generation. A common and direct approach involves the use of a pH-sensitive indicator dye or a titration method.

Spectrophotometric Method Using an Indicator Dye

This method relies on a dye that changes its absorbance spectrum upon protonation. The amount of acid generated can be quantified by monitoring this change.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound and a suitable indicator dye (e.g., coumarin 6) in an appropriate solvent (e.g., acetonitrile or a polymer film).

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.

-

Irradiation: Irradiate the solution with a monochromatic light source of a known wavelength and intensity (actinometry is used to determine the photon flux).

-

Final Spectrum: Record the UV-Vis absorption spectrum of the irradiated solution.

-

Quantification: Calculate the concentration of the protonated dye from the change in absorbance using the Beer-Lambert law. This corresponds to the amount of acid generated.

-

Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following formula:

Φ = (moles of acid generated) / (moles of photons absorbed)

Caption: Workflow for quantum yield determination using an indicator dye.

Nonaqueous Potentiometric Titration

A direct and robust method for quantifying the photogenerated acid is through titration with a standard base.[1][2]

Experimental Protocol:

-

PAG Solution: Prepare a solution of this compound in a suitable solvent like acetonitrile.

-

Irradiation: Irradiate the solution with a calibrated light source for a specific duration.

-

Titration: Titrate the irradiated solution with a standardized solution of a nonaqueous base (e.g., triethanolamine in acetonitrile) using a pH electrode to determine the equivalence point.[1]

-

Calculation: The moles of acid generated are determined from the volume of base required to reach the equivalence point. The quantum yield is then calculated as described previously.

Factors Influencing the Quantum Yield

The quantum yield of this compound is not an intrinsic constant but is influenced by several factors.

| Factor | Influence on Quantum Yield | Rationale |

| Irradiation Wavelength | Can decrease with increasing wavelength[3] | The energy of the absorbed photon may not be sufficient to efficiently induce bond cleavage at longer wavelengths. |

| Solvent Polarity & Viscosity | Higher in less polar and more viscous media | In viscous media, the "cage effect" can favor in-cage reactions that lead to acid generation over cage-escape products that may not.[4] |

| Molecular Structure | Electron-donating or -withdrawing groups on the phenyl ring can alter photochemical behavior.[4] | Substituents can influence the electronic structure of the excited state and the stability of the resulting radical intermediates. |

| Counter-ion | The nature of the anion (hexafluorophosphate) is crucial. | The pKa of the generated acid (HPF₆) is very low, ensuring efficient proton donation. |

| Presence of Additives | Quenchers or sensitizers can decrease or increase the quantum yield, respectively. | Additives can interact with the excited state of the PAG, leading to alternative deactivation pathways or more efficient energy transfer. |

Expected Quantum Yield Values

Conclusion

The quantum yield of this compound is a critical parameter that dictates its performance as a photoacid generator. A comprehensive understanding of its photochemical mechanism and the factors that influence its efficiency is essential for the development and optimization of advanced materials and processes. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of this key value, enabling researchers and professionals to harness the full potential of this versatile photoacid generator.

References

- Belfield, K. D., et al. (2009).

- BenchChem. (n.d.).

- Yanez, C. O., Andrade, C. D., & Belfield, K. D. (2009). Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis.

- Yanez, C. O., Andrade, C. D., & Belfield, K. D. (2009). Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis. New Jersey Institute of Technology.

- Wang, Y., et al. (2013). Studies on synthesis of sulfonium salts and their properties as photo-acid generator.

- Barbero, N., et al. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators.

- Lalevée, J., et al. (2021). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. PMC - NIH.

- Mackintosh, A. R., et al. (2014). The photolytic degradation of triarylsulfonium hexafluorophosphate. The spectral characteristics change after photoinitiation with a shift in the absorption to shorter wavelengths.

- Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. SciTech Connect - OSTI.

- Shurpo, N. A., et al. (2020). Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators.

- Plater, M. J., et al. (2020). The photochemical fragmentation of a triphenylsulfonium salt to give a phenylthio-substituted biaryl and a strong acid.

- Grzeskowiak, S., et al. (2016). Chemical structures of (a) triphenylsulfonium nonaflate (TPS Nf), (b)...

- TCI AMERICA. (n.d.).

Sources

- 1. Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchwith.njit.edu [researchwith.njit.edu]

- 3. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Pathways of Sulfonium Salt Photoinitiators

Introduction

Sulfonium salt photoinitiators are a cornerstone of cationic photopolymerization, enabling the rapid curing of monomers in applications ranging from advanced coatings and adhesives to the fabrication of microelectronics.[1] While their photochemical reactivity is the primary driver of their utility, their thermal stability is a critical parameter that dictates their storage, formulation, and application window.[2][3] An understanding of the thermal decomposition pathways of these salts is paramount for researchers, scientists, and drug development professionals to ensure process control, predict formulation stability, and mitigate potential hazards. This guide provides a comprehensive exploration of the core principles governing the thermal degradation of sulfonium salt photoinitiators, grounded in mechanistic insights and validated by experimental methodologies.

The Duality of Decomposition: Homolytic vs. Heterolytic Cleavage

The thermal decomposition of sulfonium salts primarily proceeds through two distinct pathways: homolytic and heterolytic cleavage of the carbon-sulfur (C-S) bond. The preferred pathway is intrinsically linked to the molecular structure of the sulfonium salt, particularly the nature of the substituents on the sulfur atom.

Homolytic Cleavage: The Radical Pathway

Homolytic cleavage involves the symmetrical breaking of the C-S bond, where each fragment retains one of the bonding electrons, resulting in the formation of radical species.[4] This pathway is favored in triarylsulfonium salts, where the aromatic rings can effectively stabilize the resulting radical species through resonance.[5][6][7][8]

The process can be generalized as follows:

Ar₃S⁺ X⁻ → [Ar₂S•]⁺ X⁻ + Ar•

The generated aryl radical (Ar•) and diarylsulfinium radical cation ([Ar₂S•]⁺) are highly reactive species that can initiate polymerization or undergo further reactions.

Heterolytic Cleavage: The Ionic Pathway

In contrast, heterolytic cleavage involves the asymmetrical breaking of the C-S bond, with one fragment retaining the entire pair of bonding electrons.[4] This results in the formation of ionic species. This pathway is more prevalent in sulfonium salts with substituents that can stabilize a positive charge, such as certain alkyl groups. For instance, recent studies suggest a heterolytic pathway for monophenylsulfonium cations.[5][6][7][8]

A generalized representation of heterolytic cleavage is:

R₃S⁺ X⁻ → R₂S + R⁺ X⁻

This process generates a dialkyl or diaryl sulfide (R₂S) and a carbocation (R⁺), which can act as a potent initiator for cationic polymerization.

Visualizing the Cleavage Pathways

The choice between homolytic and heterolytic decomposition is a critical determinant of the subsequent chemical reactions.

Figure 1: Competing thermal decomposition pathways of sulfonium salts.

Factors Influencing Thermal Stability

The temperature at which a sulfonium salt begins to decompose is not a fixed value but is influenced by a confluence of structural and environmental factors.

Cation Structure

The nature of the organic substituents attached to the sulfur atom plays a pivotal role.

-

Aryl vs. Alkyl Substituents: Triarylsulfonium salts generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 120°C.[3][9] In contrast, trialkylsulfonium salts can be thermally labile, with some decomposing at temperatures as low as 50°C.[3][9] Aryl-alkylsulfonium salts possess intermediate stability.[3][9]

-

Steric Hindrance: Bulky substituents around the sulfur atom can sterically hinder the approach of reactants, thereby increasing the thermal stability of the salt.

Anion Structure

The counter-anion (X⁻) significantly impacts the thermal stability of the sulfonium salt. Weakly nucleophilic anions, such as hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻), and tetrafluoroborate (BF₄⁻), are commonly used in commercial photoinitiators due to the high thermal stability they impart. These anions are less likely to participate in decomposition reactions.

Environmental Factors

-

Presence of Monomers and Additives: The formulation in which the sulfonium salt is dissolved can affect its thermal stability. Monomers, sensitizers, and other additives can interact with the salt and potentially lower its decomposition temperature.[2]

-

Atmosphere: The presence of oxygen or other reactive gases can influence the decomposition pathway and the nature of the resulting products.[10]

Experimental Methodologies for Characterizing Thermal Decomposition

A suite of analytical techniques is employed to elucidate the thermal decomposition pathways and quantify the thermal stability of sulfonium salt photoinitiators.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It is a primary tool for determining the onset temperature of decomposition, the number of decomposition steps, and the mass of non-volatile residue.[10][13]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2][12] It provides information on exothermic (decomposition) and endothermic (melting) events.[14] The onset temperature of the exothermic decomposition peak in a DSC thermogram is a key indicator of thermal stability.[2][15]

Table 1: Representative Thermal Decomposition Data for Sulfonium Salts

| Sulfonium Salt Type | Anion | Onset Decomposition Temperature (Tonset) (°C) |

| Triarylsulfonium | SbF₆⁻ | > 120 |

| Trialkylsulfonium | I⁻ | ~ 50 |

| Aryl-alkylsulfonium | PF₆⁻ | Intermediate |

Note: These are representative values and can vary based on specific molecular structures and experimental conditions.

Protocol: Determination of Thermal Stability by DSC

-

Sample Preparation: Accurately weigh 3-5 mg of the sulfonium salt photoinitiator into a standard aluminum DSC pan. If analyzing a formulation, prepare a sample of the complete mixture.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 25°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the decomposition point (e.g., 450°C).[2]

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature (Tonset) of the exothermic decomposition peak. This is typically calculated as the intersection of the tangent to the steepest part of the peak with the baseline.

-

Spectroscopic and Chromatographic Techniques

Coupled TGA-FTIR/MS: To identify the volatile products of thermal decomposition, the TGA instrument can be coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[14] This provides real-time analysis of the gases evolved during decomposition, aiding in the elucidation of the degradation mechanism.[16]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify the volatile and semi-volatile products of thermal decomposition.[11] The sample is heated in a pyrolysis chamber, and the degradation products are introduced into the GC-MS system for analysis.

Visualizing the Experimental Workflow

Figure 2: Experimental workflow for characterizing thermal decomposition.

Implications for Researchers and Drug Development Professionals

A thorough understanding of the thermal decomposition of sulfonium salt photoinitiators is crucial for several reasons:

-

Formulation Stability and Shelf-Life: The thermal stability of the photoinitiator is a key factor in determining the shelf-life of a photocurable formulation.[2] Premature decomposition can lead to a loss of reactivity and inconsistent curing performance.

-

Process Safety: In applications where elevated temperatures are used, such as in "hot lithography," the thermal stability of the photoinitiator is a critical safety parameter to prevent uncontrolled polymerization or the generation of hazardous decomposition products.[2]

-

Dual-Cure Systems: In advanced applications, the thermal decomposition of one sulfonium salt can be intentionally triggered by the heat generated from the photopolymerization initiated by another.[15][17] This allows for the curing of thick or opaque materials where light cannot penetrate.[15][17]

Conclusion

The thermal decomposition of sulfonium salt photoinitiators is a complex process governed by the interplay of molecular structure and environmental conditions. The dichotomy between homolytic and heterolytic cleavage pathways dictates the nature of the reactive species generated and, consequently, the subsequent chemical transformations. For researchers and professionals in fields utilizing these powerful initiators, a comprehensive understanding of their thermal behavior, characterized by robust experimental methodologies, is not merely an academic exercise but a fundamental requirement for developing stable, safe, and effective photopolymerization systems.

References

-

Single-Component Cationic Photoinitiators. (2023-07-24). Encyclopedia.pub. Retrieved from [Link]

-

Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography. (2023-03-31). ACS Applied Polymer Materials. Retrieved from [Link]

-

Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers. (2020-11-11). ResearchGate. Retrieved from [Link]

-

Cationic polymerization — Iodonium and sulfonium salt photoinitiators. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymeriza. (2020-11-18). RSC Publishing. Retrieved from [Link]

-

Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems. (n.d.). MDPI. Retrieved from [Link]

-

Distinguishing homolytic versus heterolytic bond dissociation of phenyl sulfonium cations with localized active space methods. (2024-06-11). OSTI.GOV. Retrieved from [Link]

-

[2404.14512] Distinguishing homolytic versus heterolytic bond dissociation of phenyl sulfonium cations with localized active space methods. (2024-04-22). arXiv. Retrieved from [Link]

-

Distinguishing homolytic vs heterolytic bond dissociation of phenylsulfonium cations with localized active space methods for Journal of Chemical Physics. (2024-07-01). IBM Research. Retrieved from [Link]

-

Distinguishing homolytic vs heterolytic bond dissociation of phenylsulfonium cations with localized active space methods | Request PDF. (2025-05-13). ResearchGate. Retrieved from [Link]

-

TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). e-Publications@Marquette. Retrieved from [Link]

-

FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. (n.d.). core.ac.uk. Retrieved from [Link]

-

Homolytic and Heterolytic Bond Cleavage. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. (2022-06-12). PSE Community.org. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

-

Biomass Pyrolysis: Thermal Decomposition Mechanisms of Furfural and Benzaldehyde. (2013-09-14). National Institutes of Health. Retrieved from [Link]

-

Probing thermal decomposition mechanism of molten nitrite/nitrates salt by time of flight mass spectrometry. (2025-10-11). ResearchGate. Retrieved from [Link]

-

Thermal Analysis. (2025-10-15). Stockholms universitet. Retrieved from [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023-05-25). MDPI. Retrieved from [Link]

-

Thermal decomposition of the calcium salts of several carboxylic acids. (2025-08-05). ResearchGate. Retrieved from [Link]

-

(PDF) Effect of Heating Rates and Composition on the Thermal Decomposition of Nitrate Based Molten Salts. (2025-10-30). ResearchGate. Retrieved from [Link]

-

High temperature properties and decomposition of inorganic salts, part 2. carbonates. (n.d.). NIST Technical Series Publications. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. osti.gov [osti.gov]

- 6. [2404.14512] Distinguishing homolytic versus heterolytic bond dissociation of phenyl sulfonium cations with localized active space methods [arxiv.org]

- 7. Distinguishing homolytic vs heterolytic bond dissociation of phenylsulfonium cations with localized active space methods for Journal of Chemical Physics - IBM Research [research.ibm.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. kar.kent.ac.uk [kar.kent.ac.uk]

- 12. iitk.ac.in [iitk.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Introduction: The Critical Role of Sulfonium Salts in Photopolymerization

An In-depth Technical Guide to the Shelf Life and Storage of Sulfonium Salt Photoinitiators

Sulfonium salts are a prominent class of photoinitiators, indispensable for initiating cationic polymerization processes upon exposure to UV or visible light.[1] Their primary function is to generate a strong Brønsted acid when irradiated, which in turn initiates the ring-opening polymerization of monomers like epoxides and vinyl ethers.[2][3][4] This technology is foundational to numerous applications, from advanced coatings and adhesives to microelectronics and 3D printing.[5][6] The appeal of sulfonium salts lies in their high efficiency and the unique properties of the resulting polymers, such as excellent adhesion, low shrinkage, and high thermal resistance.[4]

However, the efficacy and reliability of these powerful initiators are intrinsically linked to their chemical stability. Premature degradation can lead to inconsistent curing performance, reduced product quality, and shortened shelf life of formulated resins. This guide provides a comprehensive technical overview of the factors governing the stability of sulfonium salt photoinitiators, offering field-proven insights into their optimal storage, handling, and stability assessment for researchers, scientists, and professionals in drug development and material science.

Chemical Stability and Degradation Pathways

The stability of a sulfonium salt is not an intrinsic constant but is highly dependent on its chemical structure, the surrounding environment, and the presence of other chemical species. The two primary degradation pathways are thermal and photochemical.

Thermal Stability: A Structurally Dependent Property

Thermal stability is a critical parameter that prevents premature polymerization during storage or processing at elevated temperatures.[1] The decomposition of the sulfonium salt liberates the superacid, initiating polymerization.[7] The temperature at which this process begins is known as the onset temperature (Tonset).

-

Triarylsulfonium (TAS) Salts : This class is renowned for its excellent thermal stability, with decomposition temperatures typically exceeding 120°C.[8] This robustness makes them suitable for formulations that may experience moderate heat during processing or shipping.[2][9]

-

Aryl-Alkylsulfonium Salts : These compounds offer a compromise in thermal stability between the highly stable triaryl and the less stable trialkyl variants.[1][10]

-

Trialkylsulfonium Salts : These salts exhibit poor thermal stability and can initiate polymerization at temperatures as low as 50°C.[1][10] This characteristic makes them useful as latent thermal initiators but requires stringent temperature control during storage.[9][10]

The nature of the counter-anion also plays a significant role. The reactivity and acid strength often follow the order: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻.[5][9] While highly reactive anions lead to faster polymerization, they may also impact the long-term storage stability of the formulation.

Photochemical Stability and Degradation

By design, sulfonium salts are sensitive to light. Upon absorbing a photon of sufficient energy, the molecule enters an excited state and undergoes cleavage of a carbon-sulfur bond. This process generates a radical cation and an aryl radical.[5][10] The radical cation then interacts with a hydrogen donor in the formulation (such as the monomer, solvent, or additives) to produce a strong Brønsted acid (H⁺), the ultimate initiating species.[2][3]

While this is the desired reaction during UV curing, unintended exposure to ambient or UV light during storage is a primary cause of degradation. This slow, unintended generation of acid can lead to a gradual increase in viscosity and eventual gelling of the formulated resin, rendering it unusable. Therefore, protection from light is a paramount storage requirement.[7]

dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end Caption: Generalized photolytic degradation and acid generation pathway for a triarylsulfonium salt.

Optimal Storage and Handling Protocols

To maximize the shelf life of both neat sulfonium salts and their formulated resins, a multi-faceted approach to storage and handling is essential. The core principles are the exclusion of light, moisture, and excessive heat.

Recommended Storage Conditions

The following table summarizes the ideal storage conditions. Adherence to these guidelines minimizes the risk of premature degradation and ensures consistent performance.

| Parameter | Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down potential thermal degradation pathways, especially critical for less stable alkyl-sulfonium salts. Prevents premature acid generation.[1][10] |

| Light | Store in opaque, sealed containers. Avoid all UV and prolonged ambient light exposure. | Prevents unintended photolysis and the subsequent generation of initiating acid species.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) in tightly sealed containers. | Minimizes exposure to atmospheric moisture, which can react with some counter-anions or interfere with the cationic polymerization process.[7] |

| Container | Use chemically inert containers (e.g., amber glass, opaque HDPE). | Prevents leaching or reaction between the photoinitiator/formulation and the container material. |

Handling Procedures

Proper handling is just as crucial as storage to prevent contamination and degradation.

-

Equilibration: Before opening, allow refrigerated containers to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold product.

-

Inert Environment: Whenever possible, handle and dispense materials in a controlled environment with low humidity, such as a glove box or under a nitrogen blanket.

-

Dispensing: Use clean, dry utensils (spatulas, syringes) dedicated solely to that chemical to avoid cross-contamination.

-

Resealing: After dispensing, purge the container headspace with an inert gas before tightly resealing to displace air and moisture.

-

Avoid Contamination: Do not return unused material to the original container.

Protocol for Long-Term Stability Assessment

A self-validating stability study is crucial for determining the practical shelf life of a new formulation. This involves subjecting the formulation to controlled conditions and periodically measuring key performance indicators.

Experimental Design

-

Sample Preparation: Prepare a master batch of the final formulation containing the sulfonium salt photoinitiator.

-

Aliquot and Store: Dispense the formulation into multiple small, opaque, airtight containers.

-

Storage Conditions:

-

Control: 2-8°C, protected from light.

-

Accelerated: 50°C, protected from light (for thermally stable salts like TAS).[7] This condition accelerates degradation to predict long-term stability more quickly.

-

Ambient: Room temperature (~25°C), protected from light.

-

-

Testing Schedule: Pull samples from each storage condition for analysis at predetermined time points (e.g., Time 0, 7 days, 30 days, 60 days, 90 days).[7][11]

Analytical Methods for Stability Monitoring

-

Viscosity Measurement (Rheology): A significant increase in viscosity is a primary indicator of premature polymerization and degradation.[7] This is often the most sensitive and direct measure of formulation stability.

-

Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat released during photopolymerization. A decrease in the total enthalpy or a change in the reaction rate over time indicates a loss of initiator efficiency or the presence of inhibiting species.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to directly quantify the concentration of the active photoinitiator in the formulation.[12][13] A decrease in the parent compound's peak area over time confirms its degradation.

-

Visual Inspection: Note any changes in color, clarity, or the formation of precipitates.[2]

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; splines=ortho;

} end Caption: Experimental workflow for a long-term storage stability study of a photoinitiator formulation.

Conclusion

Sulfonium salt photoinitiators are highly effective but chemically sensitive materials. Their shelf life and performance are directly tied to rigorous adherence to proper storage and handling protocols. By controlling temperature, excluding light and moisture, and implementing robust stability testing programs, researchers and developers can ensure the reliability and reproducibility of their photopolymerization processes. Understanding the fundamental principles of their stability—from the inherent thermal properties of different structural classes to their photochemical degradation pathways—is the cornerstone of harnessing their full potential in demanding scientific and industrial applications.

References

- A Comparative Guide to Sulfonium Salt Photoinitiators for Cationic Polymeriz

- Soluble and Red-Shifted Sulfonium Salts. RadTech.

- Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography. (2023).

- Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts.

- Color stability of composite resins with different photoinitiator systems when subjected to water aging: an in vitro study. (2023). PubMed.

- Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. MDPI.

- Sulfonium salts as photoinitiators.

- Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. (2020). RSC Publishing.

- Cationic curing: shining a light on the technology. Arkema Sartomer.

- Development of an analytical method for the determination of photoinitiators used for food packaging materials with potential to migr

- Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoiniti

- Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems. (2023). PMC - PubMed Central.

- Development of an Analytical Method for the Determination of Photoinitiators Used for Food Packaging Materials with Potential to Migrate into Milk.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. radtech.org [radtech.org]

- 3. EP1538149A2 - Sulfonium salts as photoinitiators - Google Patents [patents.google.com]

- 4. sartomer.arkema.com [sartomer.arkema.com]

- 5. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems [mdpi.com]

- 9. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]

- 10. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Color stability of composite resins with different photoinitiator systems when subjected to water aging: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of an analytical method for the determination of photoinitiators used for food packaging materials with potential to migrate into milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Phenyltetramethylenesulfonium Hexafluorophosphate: A Technical Guide to Safety and Toxicity Assessment by Analogy

For Researchers, Scientists, and Drug Development Professionals

Abstract